2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a combination of acetylphenoxy and indolylpyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps. One common method starts with the reaction of indole with chloroacetyl chloride in benzene to form 2-chloro-1-(indoline-1-yl)ethanone. This intermediate then reacts with o-hydroxyacetophenone in the presence of acetonitrile to yield 2-(4-acetylphenoxy)-1-(1H-indol-1-yl)ethan-1-one. Further reactions, such as aldol condensation, lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole and pyrimidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may affect signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like 1-(1H-indol-3-yl)ethanone.
Pyrimidine derivatives: Compounds such as 4-aminopyrimidine.
Uniqueness
What sets 2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)16-6-8-18(9-7-16)29-13-22(28)25-20-12-21(24-14-23-20)26-11-10-17-4-2-3-5-19(17)26/h2-12,14H,13H2,1H3,(H,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZNLGUFJCKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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